molecular formula C16H34N2O5S B12708572 2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate CAS No. 94030-99-6

2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate

Cat. No.: B12708572
CAS No.: 94030-99-6
M. Wt: 366.5 g/mol
InChI Key: KXXMSWSUYXMPDK-UHFFFAOYSA-M
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Description

2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate is a complex organic compound with a unique structure that includes an imidazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate typically involves multiple steps. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the dimethylheptyl and hydroxyethyl groups. The final step involves the formation of the methyl sulphate salt. Common reagents used in these reactions include alkyl halides, imidazole, and methyl sulphate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the imidazolium core acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in an inert atmosphere.

    Substitution: Alkyl halides, nucleophiles; conditionsoften in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate involves its interaction with specific molecular targets. The imidazolium core can interact with enzymes and proteins, affecting their function. The hydroxyethyl group may facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)ethanol: Similar in structure but contains a sulfur atom instead of an imidazolium core.

    2-Methoxyethanol: Contains a methoxy group instead of the hydroxyethyl group.

Uniqueness

2-(Dimethylheptyl)-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazolium methyl sulphate is unique due to its imidazolium core, which imparts specific chemical and biological properties

Properties

CAS No.

94030-99-6

Molecular Formula

C16H34N2O5S

Molecular Weight

366.5 g/mol

IUPAC Name

2-[3-methyl-2-(2-methyloctan-2-yl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;methyl sulfate

InChI

InChI=1S/C15H31N2O.CH4O4S/c1-5-6-7-8-9-15(2,3)14-16(4)10-11-17(14)12-13-18;1-5-6(2,3)4/h18H,5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

KXXMSWSUYXMPDK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(C)(C)C1=[N+](CCN1CCO)C.COS(=O)(=O)[O-]

Origin of Product

United States

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